molecular formula C7H10ClNS B13157578 5-(3-Chloropropyl)-2-methyl-1,3-thiazole

5-(3-Chloropropyl)-2-methyl-1,3-thiazole

Katalognummer: B13157578
Molekulargewicht: 175.68 g/mol
InChI-Schlüssel: ZLOLIJWYDKNLBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Chloropropyl)-2-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloropropyl group attached to the thiazole ring, making it a valuable intermediate in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloropropyl)-2-methyl-1,3-thiazole typically involves the reaction of 2-methylthiazole with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, usually in an organic solvent like dichloromethane or toluene. The product is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Chloropropyl)-2-methyl-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 5-(3-aminopropyl)-2-methyl-1,3-thiazole, 5-(3-mercaptopropyl)-2-methyl-1,3-thiazole, etc.

    Oxidation: Formation of this compound sulfoxide or sulfone.

    Reduction: Formation of 5-(3-chloropropyl)-2-methylthiazolidine.

Wissenschaftliche Forschungsanwendungen

5-(3-Chloropropyl)-2-methyl-1,3-thiazole has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 5-(3-Chloropropyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloropropyl group can also undergo metabolic transformations, contributing to its overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-1,3-thiazole: Lacks the chloropropyl group, making it less reactive in substitution reactions.

    5-(3-Bromopropyl)-2-methyl-1,3-thiazole: Similar structure but with a bromine atom, which can lead to different reactivity and applications.

    5-(3-Chloropropyl)-1,3-thiazole: Similar but lacks the methyl group, affecting its chemical properties and reactivity.

Uniqueness

5-(3-Chloropropyl)-2-methyl-1,3-thiazole is unique due to the presence of both the chloropropyl and methyl groups, which confer specific reactivity and make it a versatile intermediate in various chemical syntheses. Its unique structure allows for targeted modifications, making it valuable in research and industrial applications.

Eigenschaften

Molekularformel

C7H10ClNS

Molekulargewicht

175.68 g/mol

IUPAC-Name

5-(3-chloropropyl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C7H10ClNS/c1-6-9-5-7(10-6)3-2-4-8/h5H,2-4H2,1H3

InChI-Schlüssel

ZLOLIJWYDKNLBB-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(S1)CCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.